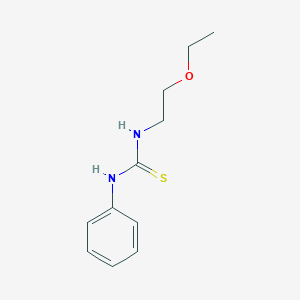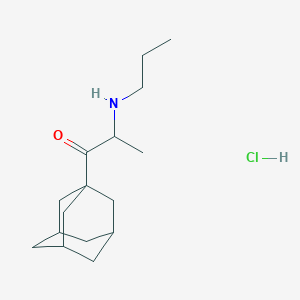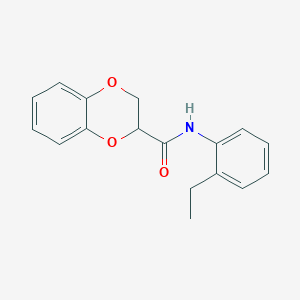
1-(2-Ethoxyethyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)-3-phenylthiourea is an organic compound with the molecular formula C11H16N2OS It is a thiourea derivative, characterized by the presence of an ethoxyethyl group and a phenyl group attached to the thiourea moiety
Métodos De Preparación
The synthesis of 1-(2-Ethoxyethyl)-3-phenylthiourea typically involves the reaction of 2-ethoxyethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(2-Ethoxyethyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyethyl)-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Ethoxyethyl)-3-phenylthiourea can be compared with other thiourea derivatives such as:
1-(2-Methoxyethyl)-3-phenylthiourea: Similar in structure but with a methoxyethyl group instead of an ethoxyethyl group. This slight difference can lead to variations in reactivity and biological activity.
1-(2-Ethoxyethyl)-3-methylthiourea: Contains a methyl group instead of a phenyl group, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOVEDKIRIJGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367139 |
Source


|
| Record name | 1-(2-ethoxyethyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55409-90-0 |
Source


|
| Record name | 1-(2-ethoxyethyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)
![(5E)-1-benzyl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5026127.png)
![N-(2-chlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026130.png)
![2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B5026141.png)


![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5026154.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026159.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5026164.png)

![N-BENZYL-1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5026180.png)
![N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B5026187.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)

